6-Cyano-N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide
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Overview
Description
6-Cyano-N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a cyano group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrrolidinone intermediate.
Attachment of the Cyano Group: The cyano group is typically introduced via a nucleophilic addition reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Formation of the Pyridine Carboxamide: The final step involves the formation of the pyridine carboxamide through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Cyano-N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Cyano-N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparison with Similar Compounds
Similar Compounds
6-Cyano-N-[1-(phenylmethyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide: Similar structure but lacks the methoxy group.
6-Cyano-N-[1-[(4-hydroxyphenyl)methyl]-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 6-Cyano-N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide provides unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
6-cyano-N-[1-[(4-methoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-16-6-2-13(3-7-16)12-23-9-8-17(19(23)25)22-18(24)14-4-5-15(10-20)21-11-14/h2-7,11,17H,8-9,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXSOIVYPRGPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2=O)NC(=O)C3=CN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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